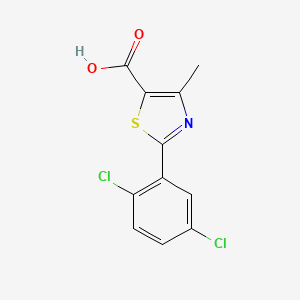
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions.
-
Introduction of the Dichlorophenyl Group: : The dichlorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable dichlorophenyl halide with the thiazole ring. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.
-
Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction. This involves the reaction of the thiazole derivative with carbon dioxide in the presence of a suitable catalyst, such as a palladium complex. The reaction is usually carried out under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.
-
Reduction: : Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazoline derivatives.
-
Substitution: : The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Dichlorophenyl halide in dimethylformamide, amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazoline derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
-
Chemistry: : It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in various chemical research fields.
-
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Medicine: : Due to its potential biological activities, the compound is being investigated as a lead compound for the development of new therapeutic agents.
-
Industry: : The compound is used in the synthesis of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell division, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dichlorophenyl)-4-methylthiazole: Lacks the carboxylic acid group, making it less polar and potentially less biologically active.
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Contains an amide group instead of a carboxylic acid group, which may alter its biological activity and solubility.
Uniqueness
2-(2,5-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the dichlorophenyl group and the carboxylic acid group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c1-5-9(11(15)16)17-10(14-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRAQLWWSWCSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

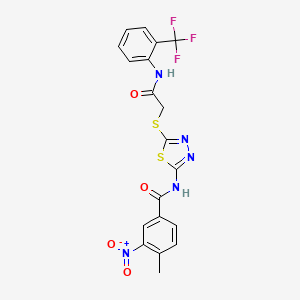
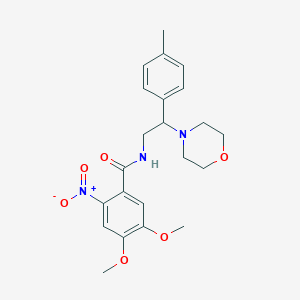
![4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2630196.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2630197.png)
![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)
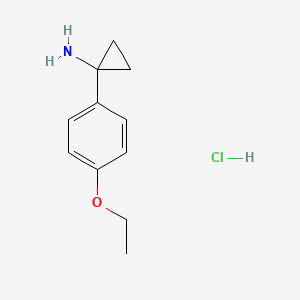
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)

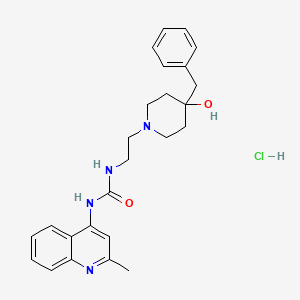
![3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630211.png)
![N-[(3-chlorophenyl)methyl]-4-{2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2630212.png)
![N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2630213.png)
